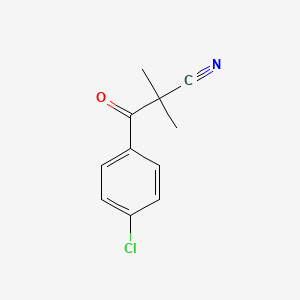
3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile is an organic compound with a molecular formula of C11H10ClNO It is characterized by the presence of a chlorophenyl group, a nitrile group, and a ketone group attached to a central carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoic acid.
Reduction: Formation of 3-(4-chlorophenyl)-2,2-dimethyl-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have been explored for their anticancer and antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit the activity of heat shock proteins such as TRAP1, leading to the induction of apoptosis in cancer cells . The compound’s ability to form stable complexes with these proteins is key to its biological activity.
相似化合物的比较
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-Chlorophenyl)-3-aminopropanenitrile
Comparison: Compared to its analogs, 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity and biological activity. Its derivatives have shown higher selectivity and potency in inhibiting specific molecular targets, making it a valuable compound for further research and development .
属性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile |
InChI |
InChI=1S/C11H10ClNO/c1-11(2,7-13)10(14)8-3-5-9(12)6-4-8/h3-6H,1-2H3 |
InChI 键 |
KGYUMZFGJZHXTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





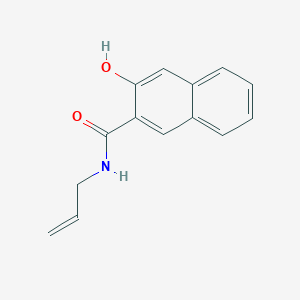
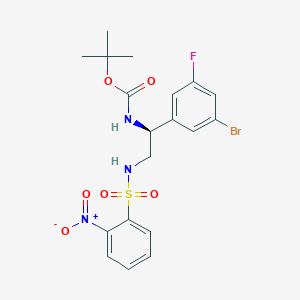


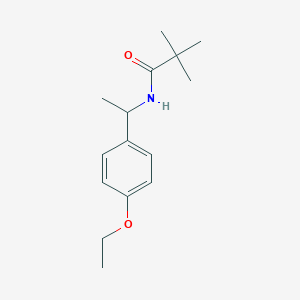
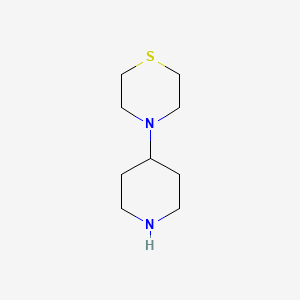
![8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B14904958.png)

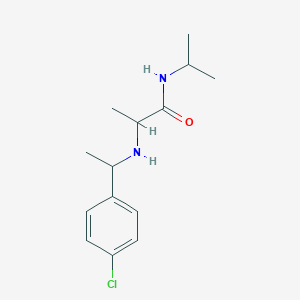
![N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)
![(2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14904975.png)
